molecular formula C18H21N3OS B2996431 N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 893975-15-0

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2996431
CAS No.: 893975-15-0
M. Wt: 327.45
InChI Key: LBVHBLGBFAXDLN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a chemical compound that belongs to the class of organonitrogen heterocyclic compounds. It features a pyridazine ring substituted with a p-tolyl group and a thioacetamide moiety, making it a compound of interest in various scientific research fields.

Properties

IUPAC Name

N-cyclopentyl-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13-6-8-14(9-7-13)16-10-11-18(21-20-16)23-12-17(22)19-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVHBLGBFAXDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of a pyridazine derivative with a thioacetamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The process may involve heating the reaction mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and thioacetamide-containing compounds. Examples include:

Uniqueness

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of the thioacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound belongs to the class of organonitrogen heterocyclic compounds. Its structure includes:

  • A pyridazine ring substituted with a p-tolyl group .
  • A thioacetamide moiety that contributes to its biological activity.

This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. The exact molecular pathways are still under investigation, but preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that regulate cell signaling pathways associated with growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and HCT116 cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity against these cancer types .
Cell LineIC50 (µM)
HeLa0.5
HCT1160.8
MDA-MB-4680.7

These results suggest that this compound could be a promising lead compound for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary findings indicate:

  • Broad-spectrum activity against several bacterial strains, with potential applications in treating infections caused by resistant bacteria.

Research Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing that it induces apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : Another study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations lower than those typically required for standard antibiotics.

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